![molecular formula C21H16N4O2 B12632924 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using efficient and eco-friendly methods. The use of water-soluble catalysts and air atmosphere conditions can enhance the yield and reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and various metal catalysts for cyclization reactions . The reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and minimal by-products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted naphthyridines with enhanced biological and photochemical properties .
科学的研究の応用
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antibacterial, anticancer, and anti-inflammatory properties . In materials science, it is utilized as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, this compound finds applications in chemical biology as a ligand for various biochemical assays and as a building block for self-assembly host-guest systems .
作用機序
The mechanism of action of 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription, which leads to the suppression of cancer cell growth . Additionally, this compound can act as an inhibitor of various enzymes, disrupting key biochemical pathways and exerting its therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to 4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines, which have applications in medicinal chemistry and materials science .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of applications. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in the development of new therapeutic agents .
特性
分子式 |
C21H16N4O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-16-8-6-14(7-9-16)21(27)24-15-4-2-1-3-5-15/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChIキー |
WLYCEQDZYFAXOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
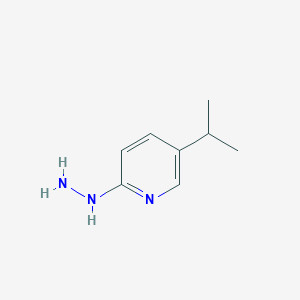
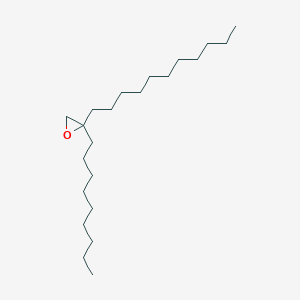
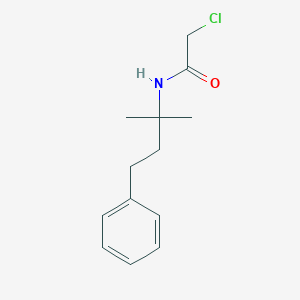
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)
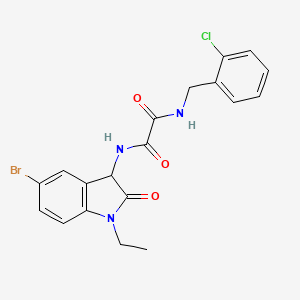
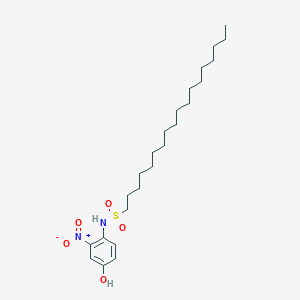
![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)
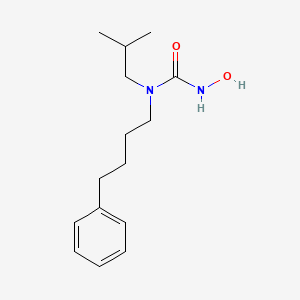
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
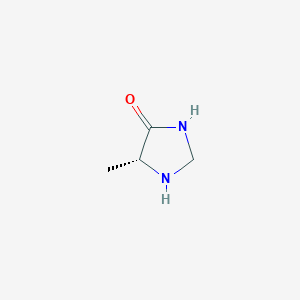
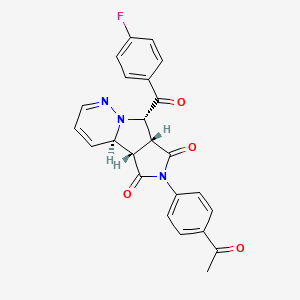
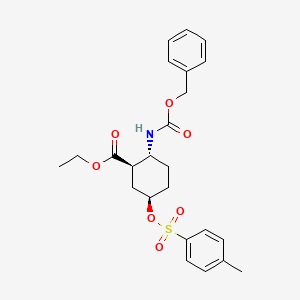
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
